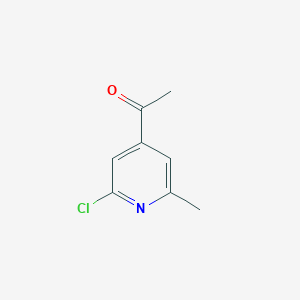

1-(2-Chloro-6-methylpyridin-4-YL)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-6-methylpyridin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-3-7(6(2)11)4-8(9)10-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAADBYBVYLBRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 2 Chloro 6 Methylpyridin 4 Yl Ethanone

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 1-(2-chloro-6-methylpyridin-4-yl)ethanone suggests several potential disconnection points. The most straightforward approach involves the introduction of the acetyl group at the C-4 position of a pre-existing 2-chloro-6-methylpyridine (B94459) ring. This leads to the identification of 2-chloro-6-methylpyridine as a key precursor.

Alternatively, the pyridine (B92270) ring itself can be constructed in a manner that already incorporates the desired substituents. This approach might start from more readily available acyclic precursors. For instance, a condensation reaction involving an ammonia (B1221849) source, an aldehyde, and a ketone could be envisioned to form the 2,6-dimethylpyridine (B142122) core, which would then require subsequent chlorination and acylation. wikipedia.org

A summary of the key precursors identified through retrosynthetic analysis is presented in Table 1.

| Precursor Name | Chemical Structure | Role in Synthesis |

| 2-Chloro-6-methylpyridine | Direct precursor for C-4 acylation | |

| 2,6-Lutidine | Precursor for chlorination and subsequent acylation | |

| Ethyl acetoacetate, Formaldehyde, Ammonia | Building blocks for pyridine ring formation |

Classical Synthetic Routes

Classical synthetic methods for preparing 1-(2-chloro-6-methylpyridin-4-yl)ethanone generally rely on well-established reactions for pyridine functionalization and ring synthesis.

The introduction of the ethanone (B97240) (acetyl) group onto the pyridine ring is a key transformation. Friedel-Crafts acylation is a common method for this purpose. However, the direct Friedel-Crafts acylation of pyridine is often challenging due to the deactivation of the ring by the nitrogen atom. To overcome this, the reaction can be performed on a pyridine N-oxide derivative, which activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions. oaji.net

A general reaction for the acylation of a pyridine derivative is shown in Table 2.

| Reactant | Reagent | Product |

| 2-Chloro-6-methylpyridine N-oxide | Acetic anhydride/Lewis acid | 1-(2-Chloro-6-methylpyridin-4-yl)ethanone |

The reaction typically proceeds by first forming the N-oxide of 2-chloro-6-methylpyridine. This intermediate is then treated with an acylating agent, such as acetic anhydride, in the presence of a Lewis acid catalyst. Subsequent removal of the N-oxide functionality would yield the desired product.

An alternative classical approach involves the construction of the substituted pyridine ring from acyclic precursors. The Hantzsch pyridine synthesis, or variations thereof, can be employed. This method typically involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and an ammonia source. wikipedia.org For the target molecule, this could involve a multi-step process starting with the synthesis of 2,6-lutidine (2,6-dimethylpyridine).

Once 2,6-lutidine is obtained, it can be functionalized. The introduction of the chloro group at the 2-position can be achieved through various chlorination methods. One common method is the reaction of the corresponding pyridone with a chlorinating agent like phosphorus oxychloride. Subsequently, the acetyl group can be introduced at the 4-position as described in the previous section.

Advanced Synthetic Approaches

Modern synthetic chemistry offers more sophisticated and efficient methods for the synthesis of substituted pyridines, often employing catalytic systems to achieve high regioselectivity and yield.

Palladium-catalyzed cross-coupling reactions have become powerful tools in organic synthesis. For the synthesis of 1-(2-chloro-6-methylpyridin-4-yl)ethanone, a palladium-catalyzed C-H activation and acylation could be a viable route. This approach would involve the direct coupling of 2-chloro-6-methylpyridine with an acetylating agent. The regioselectivity of such reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Recent advancements have described the palladium-catalyzed regioselective synthesis of 2,6-disubstituted pyridines, which could be adapted for the target molecule. rsc.org These methods often proceed through the formation of a metal-carbene intermediate, allowing for selective functionalization.

While 1-(2-chloro-6-methylpyridin-4-yl)ethanone is an achiral molecule, the principles of regioselective synthesis are crucial for its efficient preparation. Achieving selective functionalization at the C-4 position of the 2,6-disubstituted pyridine ring is a key challenge.

Advanced methods for the regioselective functionalization of pyridines at the C-4 position have been developed. These can involve metalation at the 4-position followed by quenching with an electrophile. nih.gov For instance, the use of a strong, non-nucleophilic base could deprotonate 2-chloro-6-methylpyridine at the 4-position, creating a nucleophilic center that can then react with an acetylating agent.

Furthermore, regioselective synthesis of pyridines can be achieved by redox alkylation of pyridine N-oxides with malonates, which can selectively afford 4-substituted pyridines. nih.gov This approach offers another modern alternative to classical methods.

One-Pot and Multi-Step Synthesis Considerations

The construction of complex molecules like substituted pyridines can be approached through either one-pot or multi-step synthetic routes, each with distinct advantages.

Multi-Step Synthesis: In contrast, multi-step synthesis involves the sequential execution of reactions with the isolation and purification of each intermediate product. This method offers greater control over each transformation, which can be crucial for complex targets or when optimizing individual reaction yields. While it can be more time-consuming and generate more waste, the purification of intermediates can lead to a final product of higher purity. This approach is often necessary for building intricate molecular architectures where intermediates are not compatible with subsequent reaction conditions.

The choice between these strategies for synthesizing 1-(2-chloro-6-methylpyridin-4-yl)ethanone would depend on factors such as the availability of starting materials, desired purity, and scalability of the process.

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of the target compound requires careful optimization of various reaction parameters. For pyridine derivatives, this often involves fine-tuning solvent, catalyst, temperature, and pressure.

The choice of solvent is critical as it can significantly influence reaction rates and outcomes. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are commonly employed in cross-coupling reactions to synthesize substituted pyridines. researchgate.netresearchgate.net The optimal solvent depends on the specific reaction, with DMF often being a preferred choice. mdpi.com In some cases, aqueous media or even solvent-free conditions can be utilized, aligning with green chemistry principles. nih.govresearchgate.net

| Solvent | Typical Application | Potential Effect on Yield |

|---|---|---|

| Dimethylformamide (DMF) | Cross-coupling reactions | Often provides high yields due to good solubility of reagents and high boiling point. mdpi.com |

| Toluene | Cross-coupling, Acylation | Effective for reactions requiring azeotropic removal of water. |

| Tetrahydrofuran (THF) | Grignard reactions, Cross-coupling | Good for reactions with organometallic reagents. researchgate.net |

| Ethanol/Water | Suzuki coupling, Multicomponent reactions | "Green" solvent choice, can facilitate high yields in certain palladium-catalyzed reactions. nih.govresearchgate.net |

For syntheses involving cross-coupling reactions, such as the Suzuki-Miyaura coupling, the selection of the palladium catalyst and its associated ligand is paramount. acs.org Homogeneous palladium complexes are frequently used, but heterogeneous catalysts like palladium on charcoal (Pd/C) offer advantages in terms of handling and removal by simple filtration. acs.org

The ligand's role is to stabilize and activate the palladium center. For challenging substrates like chloropyridines, a phosphine (B1218219) ligand is often essential. acs.orgorganic-chemistry.org While triphenylphosphine (B44618) (PPh3) can be effective, sterically hindered biaryl phosphine ligands, such as 2-(dicyclohexylphosphino)biphenyl (B1301957) (XPhos), can be indispensable for achieving good yields with less reactive chloropyridines. acs.orgorganic-chemistry.org The choice of catalyst and ligand directly impacts the efficiency of the catalytic cycle, which includes oxidative addition, transmetalation, and reductive elimination steps. numberanalytics.com

| Catalyst System | Substrate Type | Key Advantage |

|---|---|---|

| Pd(OAc)2 / PPh3 | Bromopyridines, 2-Chloropyridines | Effective for more reactive halopyridines. acs.org |

| Pd/C / 2-(dicyclohexylphosphino)biphenyl | 3- and 4-Chloropyridines | Highly effective for less reactive chloropyridines due to the bulky ligand. acs.org |

| Pd(PPh3)4 | Aryl halides | Commonly used, air-stable palladium(0) source. numberanalytics.com |

| Pd2(dba)3 / X-Phos | 2-Heterocyclic organozinc reagents and aryl chlorides | Enables mild Negishi cross-coupling reactions. |

Reaction temperature is a key variable that must be controlled to ensure efficient conversion while minimizing the formation of byproducts. For instance, acylation reactions on related heterocyclic systems have been optimized at temperatures as high as 160 °C to achieve complete conversion and high isolated yields. nih.gov Gas-phase syntheses of pyridine bases are often conducted at very high temperatures, around 450 °C. google.com The optimal temperature is a balance between providing sufficient energy to overcome the activation barrier and preventing decomposition or undesired side reactions. Pressure is typically less critical unless gaseous reagents are involved or when trying to control the boiling point of a low-boiling solvent.

Purification and Isolation Techniques in Laboratory Synthesis

The isolation of pure 1-(2-chloro-6-methylpyridin-4-yl)ethanone from a crude reaction mixture is a critical final step. Standard laboratory techniques include extraction, chromatography, and crystallization.

A particularly effective method for purifying pyridine derivatives is acid-base extraction. wikipedia.org This technique leverages the basicity of the pyridine nitrogen atom. The crude product, dissolved in an organic solvent like dichloromethane, is washed with an aqueous acid (e.g., hydrochloric acid). lookchem.comresearchgate.net The basic pyridine is protonated, forming a water-soluble salt that partitions into the aqueous layer. wikipedia.org After separating the layers, the aqueous phase is neutralized with a base (e.g., sodium hydroxide), causing the purified pyridine compound to precipitate or be extracted back into an organic solvent. lookchem.com

Column chromatography is another powerful purification method. Using a stationary phase like silica (B1680970) gel and a suitable mobile phase, such as a gradient of ethyl acetate (B1210297) and cyclohexane, allows for the separation of the desired product from impurities based on differences in polarity. nih.govnih.gov

Finally, crystallization can be employed to obtain a highly pure, solid product. This involves dissolving the crude material in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.

Chemical Transformations and Reactivity of 1 2 Chloro 6 Methylpyridin 4 Yl Ethanone

Reactions Involving the Acetyl Group

The acetyl group is a key functional handle, enabling various transformations such as reductions, condensations, and functionalization at the α-carbon through enolate intermediates.

Carbonyl Reductions

Detailed research findings on the specific reduction of the carbonyl group in 1-(2-chloro-6-methylpyridin-4-yl)ethanone are not extensively documented in publicly available scientific literature. However, standard ketone reduction methodologies are expected to be applicable.

Condensation Reactions

Specific examples of condensation reactions, such as aldol (B89426) or Claisen-Schmidt condensations, involving the acetyl group of 1-(2-chloro-6-methylpyridin-4-yl)ethanone have not been detailed in surveyed chemical literature.

Enolate Chemistry and α-Functionalization

The carbon atom alpha to the carbonyl group can be functionalized through the formation of an enol or enolate intermediate. A notable example of this reactivity is the α-bromination of 1-(2-chloro-6-methylpyridin-4-yl)ethanone. This reaction serves as a crucial step in the synthesis of more complex molecules.

In a documented procedure found in patent literature, 1-(2-chloro-6-methylpyridin-4-yl)ethanone undergoes bromination at the α-position to yield 2-bromo-1-(2-chloro-6-methylpyridin-4-yl)ethanone. This transformation is typically achieved using a suitable brominating agent under controlled conditions.

Table 1: α-Bromination of 1-(2-Chloro-6-methylpyridin-4-yl)ethanone

| Starting Material | Product | Reagents & Conditions | Yield | Reference |

| 1-(2-Chloro-6-methylpyridin-4-yl)ethanone | 2-Bromo-1-(2-chloro-6-methylpyridin-4-yl)ethanone | N-Bromosuccinimide (NBS), p-Toluenesulfonic acid monohydrate, Acetonitrile (B52724), 80 °C | 95.6% | CN109890824B |

This α-halogenation is a key transformation as the resulting α-haloketone is a versatile intermediate, primed for subsequent nucleophilic substitution reactions to build more complex molecular architectures.

Reactions Involving the Chlorine Substituent

The chlorine atom at the C2 position of the pyridine (B92270) ring is susceptible to displacement by nucleophiles, either through a direct nucleophilic aromatic substitution (SNAr) mechanism or via transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the acetyl group enhances the electrophilicity of the carbon atom bearing the chlorine, facilitating these substitutions.

Nucleophilic Aromatic Substitution (SNAr)

While the electronic properties of the substrate favor SNAr reactions, specific, published examples of 1-(2-chloro-6-methylpyridin-4-yl)ethanone undergoing these reactions with common nucleophiles like amines, alcohols, or thiols were not found in a comprehensive search of scientific databases and patent literature.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aryl chlorides, including 2-chloropyridines, are known substrates for reactions like the Suzuki-Miyaura coupling (C-C bond formation) and the Buchwald-Hartwig amination (C-N bond formation). However, despite the suitability of 1-(2-chloro-6-methylpyridin-4-yl)ethanone as a potential substrate for these transformations, specific documented examples of it being used in such reactions are not available in the reviewed literature.

Reactions Involving the Pyridine Heterocycle

The pyridine ring in 1-(2-Chloro-6-methylpyridin-4-YL)ethanone is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic nature, coupled with the electron-withdrawing effect of the acetyl group at the 4-position and the chloro group at the 2-position, significantly influences its reactivity towards various chemical transformations.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyridine ring of 1-(2-Chloro-6-methylpyridin-4-YL)ethanone is generally challenging. The electron-deficient nature of the pyridine nucleus deactivates it towards attack by electrophiles. The substituents present on the ring further modulate this reactivity. The acetyl group at the 4-position is a meta-directing deactivator, while the chloro group at the 2-position is an ortho-, para-directing deactivator. The methyl group at the 6-position is an ortho-, para-directing activator.

In related systems, such as 4-acetylpyridine, direct electrophilic substitution on the pyridine ring is often preceded by N-oxidation. mdpi.comresearchgate.net The resulting pyridine N-oxide is more activated towards electrophilic attack. For 1-(2-Chloro-6-methylpyridin-4-YL)ethanone, a similar strategy could be employed. N-oxidation would increase the electron density in the ring, facilitating substitution. In the case of 4-acetylpyridine-N-oxide, nitration has been shown to occur at the 2-position. mdpi.com For the title compound, the directing effects of the chloro and methyl groups would also need to be considered in the N-oxide form.

| Position | Influence of Acetyl Group (C4) | Influence of Chloro Group (C2) | Influence of Methyl Group (C6) | Overall Predicted Susceptibility to EAS |

| C-3 | Meta (less deactivated) | Ortho (deactivated) | Meta (less activated) | Potential site |

| C-5 | Meta (less deactivated) | Para (deactivated) | Ortho (activated) | Most likely site |

Oxidative Transformations

Furthermore, in a broader context of pyridine chemistry, the oxidation of dihydropyridine (B1217469) derivatives to their corresponding pyridine forms is a common transformation. researchgate.net This, however, is not directly applicable to the already aromatic subject compound.

Functionalization at Other Positions of the Pyridine Ring

Functionalization at the C-3 and C-5 positions, as well as the methyl group, can be achieved through various synthetic strategies. While direct electrophilic substitution is challenging, metallation followed by quenching with an electrophile can be a viable approach. Deprotonation of the ring at the C-3 or C-5 position using a strong base, such as lithium diisopropylamide (LDA), could generate a nucleophilic species that can react with a range of electrophiles.

The methyl group at the C-6 position also offers a handle for functionalization. Deprotonation of the methyl group with a strong base can generate a benzylic-type carbanion, which can then be reacted with various electrophiles to introduce new functional groups.

Derivatization Strategies for Chemical Diversification

The presence of multiple reactive sites in 1-(2-Chloro-6-methylpyridin-4-YL)ethanone allows for a wide range of derivatization strategies, leading to a diverse array of chemical structures.

Introduction of Heteroatom-Containing Moieties

The chloro group at the 2-position is a key site for introducing heteroatom-containing moieties through nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles at the positions activated by electron-withdrawing groups and the ring nitrogen. The 2-position is particularly activated.

A variety of nitrogen, oxygen, and sulfur nucleophiles can be used to displace the chloride. For example, reaction with amines, alkoxides, or thiolates can lead to the corresponding 2-amino, 2-alkoxy, or 2-thioether derivatives. This approach is a common and effective method for the diversification of chloropyridines.

| Nucleophile | Reagent Example | Product Type |

| Nitrogen | Ammonia (B1221849), primary/secondary amines | 2-Aminopyridine derivatives |

| Oxygen | Sodium methoxide, phenols | 2-Alkoxy/Aryloxypyridine derivatives |

| Sulfur | Sodium thiomethoxide, thiophenols | 2-Thioetherpyridine derivatives |

Formation of Polycyclic Systems

The acetyl group at the 4-position provides a versatile handle for the construction of fused polycyclic systems. The methyl group of the acetyl moiety is acidic and can be deprotonated to form an enolate, which can then participate in various cyclization reactions.

One common strategy involves the Claisen-Schmidt condensation of the acetyl group with an aromatic aldehyde to form a chalcone (B49325) intermediate. These chalcones can then undergo cyclization with various reagents to form a range of heterocyclic systems, such as pyrimidines, pyrazoles, and isoxazoles. nih.gov

Another approach to forming fused rings involves reactions that utilize both the acetyl group and an adjacent ring position. For instance, a suitably functionalized group at the 3- or 5-position could undergo an intramolecular cyclization with the acetyl group. Computational studies on related diacetyl-dimethylpyridines have shown that intramolecular cyclization can lead to the formation of complex polycyclic structures. nih.gov Furthermore, the principles of hetero-Diels-Alder reactions could potentially be applied to construct fused ring systems.

Mechanism of Action of Chemical Transformations

The chemical reactivity of 1-(2-chloro-6-methylpyridin-4-yl)ethanone is principally governed by the electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing effects of the chloro and acetyl substituents, and the reactivity of the acetyl group itself. These structural features predispose the molecule to a variety of chemical transformations, primarily through nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and reactions involving the carbonyl group. The mechanisms of these transformations are detailed below.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The pyridine ring in 1-(2-chloro-6-methylpyridin-4-yl)ethanone is electron-deficient, a characteristic that is intensified by the inductive effect of the chlorine atom at the C2 position and the resonance and inductive effects of the acetyl group at the C4 position. This electronic profile makes the C2 carbon highly susceptible to nucleophilic attack. The mechanism of nucleophilic aromatic substitution (SNAr) proceeds through a two-step addition-elimination sequence.

Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (Nu-) attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and the oxygen atom of the acetyl group, which provides significant stabilization.

Elimination of the Leaving Group: In the second step, the leaving group (chloride ion, Cl-) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

| Reaction Step | Description | Key Intermediates/Transition States |

| Step 1 | Nucleophilic addition to the C2 carbon of the pyridine ring. | Meisenheimer Complex (a resonance-stabilized anionic intermediate) |

| Step 2 | Elimination of the chloride leaving group to restore aromaticity. | Transition state leading to product formation. |

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond in 1-(2-chloro-6-methylpyridin-4-yl)ethanone can be effectively functionalized through various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions proceed via a common catalytic cycle involving a palladium(0) species.

General Catalytic Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of the pyridine ring, forming a Pd(II) intermediate.

Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):

In the Suzuki reaction , an organoboron compound, activated by a base, undergoes transmetalation with the Pd(II) complex, transferring the organic group to the palladium center.

In the Sonogashira reaction , a terminal alkyne, typically activated by a copper(I) co-catalyst, is transferred to the palladium.

In the Buchwald-Hartwig amination , an amine coordinates to the Pd(II) complex, followed by deprotonation with a base to form a palladium-amido complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon or carbon-nitrogen bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Product Type |

| Suzuki | Organoboronic acid/ester | Pd(0) catalyst, Base | Aryl- or vinyl-substituted pyridine |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Copper(I) co-catalyst, Base | Alkynyl-substituted pyridine |

| Buchwald-Hartwig | Amine | Pd(0) catalyst, Base, Phosphine (B1218219) ligand | Amino-substituted pyridine |

Reactions Involving the Acetyl Group

The acetyl group at the C4 position provides a reactive site for a range of chemical transformations, including condensation reactions and the formation of heterocyclic systems.

The Knoevenagel condensation involves the reaction of the acetyl group with an active methylene (B1212753) compound in the presence of a basic catalyst.

Enolate Formation: The base abstracts a proton from the active methylene compound to form a resonance-stabilized enolate.

Nucleophilic Addition: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acetyl group on the pyridine ring, forming an alkoxide intermediate.

Protonation and Dehydration: The alkoxide is protonated, and subsequent dehydration yields an α,β-unsaturated product.

The reaction of 1-(2-chloro-6-methylpyridin-4-yl)ethanone with hydrazine (B178648) or its derivatives is a common method for the synthesis of pyrazole (B372694) rings.

Spectroscopic and Structural Elucidation of 1 2 Chloro 6 Methylpyridin 4 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR for Proton Environments

In a hypothetical ¹H NMR spectrum of 1-(2-Chloro-6-methylpyridin-4-YL)ethanone, one would expect to observe distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) ring, the protons of the methyl group attached to the ring, and the protons of the acetyl methyl group would each appear at characteristic chemical shifts (δ) in the spectrum, measured in parts per million (ppm). The integration of these signals would correspond to the number of protons of each type. Furthermore, the splitting pattern (multiplicity) of the signals, governed by spin-spin coupling, would provide information about the number of neighboring protons.

Hypothetical ¹H NMR Data Table

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyridine-H | Data not available | Data not available | Data not available | Data not available |

| Pyridine-H | Data not available | Data not available | Data not available | Data not available |

| -CH₃ (ring) | Data not available | Data not available | Data not available | Data not available |

| -C(O)CH₃ | Data not available | Data not available | Data not available | Data not available |

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. Each unique carbon atom in 1-(2-Chloro-6-methylpyridin-4-YL)ethanone would give rise to a distinct signal. The chemical shifts of these signals would be indicative of the type of carbon (e.g., aromatic, carbonyl, methyl).

Hypothetical ¹³C NMR Data Table

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | Data not available |

| Pyridine-C (quaternary) | Data not available |

| Pyridine-CH | Data not available |

| -CH₃ (ring) | Data not available |

| -C(O)CH₃ | Data not available |

Advanced NMR Techniques (2D-NMR, NOESY)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, aiding in the determination of the molecule's three-dimensional structure. Without experimental data, a detailed analysis using these techniques cannot be provided.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1-(2-Chloro-6-methylpyridin-4-YL)ethanone, characteristic absorption bands would be expected for the carbonyl (C=O) group of the ketone, C-Cl stretching, C-N stretching in the pyridine ring, and C-H stretching and bending vibrations.

Hypothetical IR Data Table

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ketone) | Data not available |

| C-Cl | Data not available |

| C=N/C=C (pyridine ring) | Data not available |

| C-H (aromatic) | Data not available |

| C-H (aliphatic) | Data not available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the molecule. The fragmentation pattern would offer clues about the molecule's structure.

Hypothetical Mass Spectrometry Data

| Ion | m/z |

| [M]⁺ | Data not available |

| Fragment ions | Data not available |

Chromatographic Techniques for Purity Assessment and Identification (e.g., HPLC, GC, LC-MS)

Detailed, specific research findings on the chromatographic analysis of 1-(2-chloro-6-methylpyridin-4-yl)ethanone are not widely available in publicly accessible literature. However, based on the analysis of structurally similar compounds, particularly substituted acetylpyridines, standard methodologies can be outlined. These techniques are crucial for ensuring the quality and consistency of the compound for research and synthesis applications.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of non-volatile, thermally labile compounds like many pyridine derivatives. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

Principle: In RP-HPLC, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18 or C8 silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is pumped through the column. Compounds are separated based on their relative hydrophobicity; more nonpolar compounds are retained longer on the column.

Methodology: A typical HPLC method for a compound like 1-(2-chloro-6-methylpyridin-4-yl)ethanone would involve a C18 column with UV detection. The presence of the chromophoric pyridine ring and the ketone group allows for sensitive detection at wavelengths around 254 nm. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure sharp, symmetrical peaks by protonating the pyridine nitrogen. Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography (GC)

For compounds that are volatile and thermally stable, GC is an excellent high-resolution technique for purity assessment.

Principle: In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the compound's boiling point and its interaction with the stationary phase lining the column. A carrier gas (e.g., helium or nitrogen) transports the analyte through the column.

Methodology: A nonpolar or mid-polarity capillary column (e.g., DB-5 or DB-17) would likely be suitable for analyzing 1-(2-chloro-6-methylpyridin-4-yl)ethanone. The analysis would involve a temperature gradient program, starting at a lower temperature and ramping up to ensure the elution of both volatile and less volatile components. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds. The purity is assessed by comparing the peak area of the target compound to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry, making it the definitive tool for structural identification.

Principle: After separation via the LC system, the eluent is directed into the mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI) for polar molecules like pyridines. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing molecular weight information and fragmentation patterns that can confirm the compound's identity.

Methodology: An LC-MS analysis would utilize an HPLC method similar to the one described above. In positive ion ESI mode, 1-(2-chloro-6-methylpyridin-4-yl)ethanone would be expected to show a prominent ion corresponding to its protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding structural information that confirms the connectivity of the atoms.

Illustrative Data Tables

While specific experimental data for 1-(2-chloro-6-methylpyridin-4-yl)ethanone is not available, the following tables represent typical formats for presenting chromatographic data for analogous pyridine derivatives.

Table 1: Representative HPLC Method Parameters for Analysis of a Substituted Acetylpyridine

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 2: Representative GC Method Parameters for Analysis of a Substituted Acetylpyridine

| Parameter | Value |

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (50:1) |

Table 3: Expected LC-MS Results for 1-(2-Chloro-6-methylpyridin-4-YL)ethanone

| Compound | Formula | Exact Mass | Ionization Mode | Expected [M+H]⁺ (m/z) |

| 1-(2-Chloro-6-methylpyridin-4-YL)ethanone | C₈H₈ClNO | 169.0294 | ESI+ | 170.0367 |

These chromatographic techniques, when properly developed and validated, provide a comprehensive toolkit for establishing the identity and purity of 1-(2-chloro-6-methylpyridin-4-yl)ethanone, ensuring the reliability of data generated in subsequent scientific investigations.

Computational and Theoretical Investigations of 1 2 Chloro 6 Methylpyridin 4 Yl Ethanone

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the behavior of molecules at the electronic level. Among these methods, Density Functional Theory (DFT) has emerged as a particularly powerful and versatile tool for investigating the electronic structure and properties of molecules. wikipedia.org DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more tractable than wavefunction-based methods for larger systems. mpg.de

Electronic Structure Analysis

A comprehensive electronic structure analysis of 1-(2-Chloro-6-methylpyridin-4-yl)ethanone using DFT would elucidate the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and physical properties. This analysis would involve the calculation of various molecular properties that are derived from the electronic wavefunction.

Key aspects of the electronic structure that would be investigated include the distribution of atomic charges (e.g., Mulliken, Natural Bond Orbital [NBO]), bond orders, and dipole moments. The calculated atomic charges would reveal the electrophilic and nucleophilic sites within the molecule. For instance, the carbon atom of the carbonyl group is expected to carry a partial positive charge, making it susceptible to nucleophilic attack, while the oxygen atom would be electron-rich. The chlorine atom, being highly electronegative, would also influence the charge distribution on the pyridine (B92270) ring.

The results of such an analysis would typically be presented in a tabular format, providing a quantitative measure of the electronic characteristics of the molecule.

Illustrative Data Table: Calculated Atomic Charges for 1-(2-Chloro-6-methylpyridin-4-yl)ethanone (Note: The following data is hypothetical and for illustrative purposes only, as specific computational studies for this compound are not available.)

| Atom | Mulliken Charge (e) | NBO Charge (e) |

|---|---|---|

| N1 (Pyridine) | -0.550 | -0.650 |

| C2 (Pyridine, C-Cl) | +0.150 | +0.200 |

| Cl | -0.200 | -0.250 |

| C4 (Pyridine, C-C=O) | +0.100 | +0.150 |

| C7 (Carbonyl) | +0.450 | +0.550 |

| O8 (Carbonyl) | -0.500 | -0.600 |

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energies and shapes of these orbitals provide crucial information about a molecule's ability to donate or accept electrons.

A DFT study of 1-(2-Chloro-6-methylpyridin-4-yl)ethanone would determine the energies of its HOMO and LUMO. The HOMO energy is related to the ionization potential and indicates the molecule's nucleophilicity, while the LUMO energy is related to the electron affinity and reflects its electrophilicity. libretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

The spatial distribution of the HOMO and LUMO would also be visualized. For 1-(2-Chloro-6-methylpyridin-4-yl)ethanone, the HOMO is likely to be localized on the electron-rich pyridine ring and the carbonyl oxygen, while the LUMO would be expected to have significant contributions from the carbonyl carbon and the pyridine ring, particularly the carbon atoms bearing the chloro and acetyl substituents.

Illustrative Data Table: Frontier Molecular Orbital Properties of 1-(2-Chloro-6-methylpyridin-4-yl)ethanone (Note: The following data is hypothetical and for illustrative purposes only, as specific computational studies for this compound are not available.)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

Electrostatic Potential Surfaces

Molecular Electrostatic Potential (MEP) surfaces are valuable tools for understanding and predicting the reactive behavior of molecules. chemrxiv.org An MEP surface maps the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution. deeporigin.com These surfaces are color-coded, with red typically indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue representing regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.net

For 1-(2-Chloro-6-methylpyridin-4-yl)ethanone, an MEP surface would likely show a region of strong negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic attack or hydrogen bonding. The nitrogen atom of the pyridine ring would also exhibit a negative potential. Conversely, regions of positive potential would be expected around the hydrogen atoms of the methyl group and the pyridine ring, as well as in the vicinity of the carbonyl carbon. The chlorine atom would also influence the electrostatic potential of the adjacent carbon atom. The insights gained from MEP analysis are particularly useful in drug design for predicting how a molecule might interact with a biological target. acs.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques that provide insights into the three-dimensional structure, conformational flexibility, and dynamic behavior of molecules over time. tandfonline.com These methods are essential for understanding how a molecule's structure relates to its function and reactivity.

Conformational Analysis and Stability

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies. portlandpress.com For a molecule like 1-(2-Chloro-6-methylpyridin-4-yl)ethanone, which has a rotatable bond between the pyridine ring and the acetyl group, multiple conformers may exist.

A computational conformational analysis would involve systematically rotating this bond and calculating the energy at each step to generate a potential energy surface. The minima on this surface correspond to the stable conformers. The relative populations of these conformers at a given temperature can then be calculated using the Boltzmann distribution. Such an analysis would reveal the preferred orientation of the acetyl group relative to the pyridine ring, which can be influenced by steric and electronic effects. Molecular dynamics simulations can also be employed to explore the conformational space and identify the most populated conformational states. nih.govfrontiersin.org

Illustrative Data Table: Relative Energies of Conformers of 1-(2-Chloro-6-methylpyridin-4-yl)ethanone (Note: The following data is hypothetical and for illustrative purposes only, as specific computational studies for this compound are not available.)

| Conformer | Dihedral Angle (C3-C4-C7-O8) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| A | 0° | 0.00 | 75.3 |

| B | 180° | 1.50 | 24.7 |

Reaction Pathway Prediction and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. chemrxiv.orgnih.gov This involves locating the transition state, which is the highest energy point along the reaction coordinate. fiveable.mewikipedia.org

For a hypothetical reaction involving 1-(2-Chloro-6-methylpyridin-4-yl)ethanone, such as a nucleophilic addition to the carbonyl group, computational methods could be used to predict the reaction pathway. rsc.org This would involve identifying the structure of the transition state and calculating its energy. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. numberanalytics.com

The analysis of the transition state structure would provide detailed information about bond breaking and bond forming processes. github.io For example, in a nucleophilic addition, the transition state would show the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-oxygen double bond. Various computational methods, including DFT, can be used to perform these calculations and provide a detailed understanding of the reaction mechanism at a molecular level.

Prediction of Spectroscopic Parameters

NMR Chemical Shift Predictions

No theoretical NMR chemical shift data for 1-(2-chloro-6-methylpyridin-4-yl)ethanone, calculated through methods such as Density Functional Theory (DFT), is available in the reviewed literature. Such a study would typically involve the calculation of the magnetic shielding tensors for each nucleus (¹H and ¹³C) to predict the chemical shifts in a given solvent, providing valuable insight into the molecule's electronic environment.

Vibrational Frequency Analysis (IR)

A computational vibrational frequency analysis for 1-(2-chloro-6-methylpyridin-4-yl)ethanone has not been reported. This type of analysis would predict the infrared (IR) spectrum of the molecule, identifying the characteristic vibrational modes and their corresponding frequencies. This information is crucial for understanding the molecule's structural and bonding characteristics.

Structure-Reactivity Relationships from Computational Data

There is no available research that discusses the structure-reactivity relationships of 1-(2-chloro-6-methylpyridin-4-yl)ethanone based on computational data. Such an investigation would typically involve the analysis of molecular orbitals (e.g., HOMO and LUMO energies), electrostatic potential maps, and other quantum chemical descriptors to predict the molecule's reactivity and potential reaction sites.

Role As a Key Chemical Building Block and Synthetic Intermediate

Applications in the Synthesis of Complex Organic Molecules

The structural features of 1-(2-Chloro-6-methylpyridin-4-yl)ethanone make it an important intermediate in the synthesis of complex organic molecules. The presence of the acetyl group provides a handle for a variety of chemical transformations, such as alpha-halogenation, oxidation, reduction, and condensation reactions. These reactions are fundamental in the construction of more elaborate molecular structures.

Utility in the Construction of Diverse Heterocyclic Systems

The pyridine (B92270) core of 1-(2-Chloro-6-methylpyridin-4-yl)ethanone is a cornerstone of its utility in the synthesis of diverse heterocyclic systems. Pyridine and its derivatives are ubiquitous in a vast number of biologically active compounds and functional materials. The reactivity of this compound allows for the construction of fused heterocyclic rings, which are often associated with potent pharmacological activities.

One of the key applications of similar pyridine-based ketones is in the synthesis of pyridopyrimidines. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis often involves the condensation of the ketone with a suitable nitrogen-containing reagent, followed by cyclization to form the pyrimidine (B1678525) ring fused to the initial pyridine ring.

Furthermore, the chloro substituent on the pyridine ring is a key functional group for cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These powerful synthetic methods allow for the introduction of a wide variety of substituents at this position, dramatically increasing the molecular diversity that can be achieved from this single building block. This capability is crucial for creating libraries of compounds for drug discovery and for fine-tuning the properties of functional materials.

Development of Catalysts and Ligands (if applicable)

The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordination complex. By modifying the acetyl group, for example, through condensation reactions to form imines or other chelating moieties, it is possible to synthesize multidentate ligands. These ligands can then be used to create metal complexes with specific catalytic properties or interesting photophysical and electronic characteristics.

The development of polypyridyl ligands, which are crucial in supramolecular chemistry and catalysis, often starts from simple pyridine building blocks. The reactivity of the acetyl and chloro groups on 1-(2-Chloro-6-methylpyridin-4-yl)ethanone provides synthetic routes to more complex bipyridine or terpyridine structures, which are fundamental components of many catalysts and functional materials.

Contributions to Materials Science (e.g., novel polymers, functional materials)

In the field of materials science, pyridine-containing compounds are utilized for the development of novel polymers and functional materials due to their electronic properties, thermal stability, and ability to participate in non-covalent interactions such as hydrogen bonding and metal coordination.

The functional groups present in 1-(2-Chloro-6-methylpyridin-4-yl)ethanone can be exploited to incorporate this unit into polymeric structures. For instance, the acetyl group can be a site for polymerization reactions, or the entire molecule can be modified to create a monomer that can be subsequently polymerized. The resulting polymers, containing the 2-chloro-6-methylpyridine (B94459) moiety, could exhibit unique properties such as enhanced thermal stability, specific optical or electronic characteristics, or the ability to coordinate with metals for sensing or catalytic applications.

While specific examples of polymers derived directly from this compound are not prevalent in the literature, the general strategy of using functionalized pyridines to create advanced materials is a well-established area of research. The potential to create novel materials with tailored properties underscores the importance of versatile building blocks like 1-(2-Chloro-6-methylpyridin-4-yl)ethanone.

Future Research Directions and Unexplored Avenues in Organic Synthesis

Development of Novel and Sustainable Synthetic Routes

The current synthetic methodologies for producing substituted pyridines, while effective, often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more sustainable and efficient routes to 1-(2-Chloro-6-methylpyridin-4-yl)ethanone.

One promising area of investigation is the use of C-H activation strategies. Direct functionalization of the pyridine (B92270) core would eliminate the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and improving atom economy. Research could focus on the development of selective catalysts for the direct chlorination, methylation, and acylation of the pyridine ring, potentially in a one-pot reaction.

Furthermore, the exploration of flow chemistry for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reproducibility. Continuous flow reactors can enable precise control over reaction parameters, potentially leading to higher yields and purities.

Below is a table summarizing potential sustainable synthetic approaches:

| Synthetic Approach | Potential Advantages | Research Focus |

| C-H Activation | Increased atom economy, reduced number of steps | Development of selective catalysts for direct functionalization |

| Flow Chemistry | Improved safety, scalability, and reproducibility | Optimization of reaction conditions in continuous flow reactors |

| Biocatalysis | Use of renewable resources, mild reaction conditions | Identification and engineering of enzymes for pyridine functionalization |

| Photoredox Catalysis | Use of light as a renewable energy source | Development of photocatalytic systems for pyridine derivatization |

Investigation of New Chemical Transformations and Reactivity Modes

The reactivity of the pyridine ring is well-established, but the specific substitution pattern of 1-(2-Chloro-6-methylpyridin-4-yl)ethanone offers opportunities to explore novel chemical transformations. The interplay between the electron-withdrawing chloro group, the electron-donating methyl group, and the acetyl group at the 4-position creates a unique electronic landscape that could lead to unexpected reactivity.

Future research could investigate the susceptibility of the chloro substituent to nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles. This could provide a versatile handle for the introduction of diverse functional groups at the 2-position. The reactivity of the acetyl group, such as its potential for enolization and subsequent reactions, also warrants further investigation.

Moreover, the methyl group could be a site for functionalization through radical reactions or oxidation. The pyridine nitrogen atom itself can be targeted for N-oxide formation, which would significantly alter the electronic properties and reactivity of the entire molecule, opening up new avenues for functionalization.

A summary of potential new chemical transformations is presented in the table below:

| Reactive Site | Potential Transformation | Potential Outcome |

| Chloro Group | Nucleophilic Aromatic Substitution (SNAr) | Introduction of diverse functional groups at the 2-position |

| Acetyl Group | Enolization and subsequent reactions | Formation of new C-C bonds and heterocyclic systems |

| Methyl Group | Radical reactions or oxidation | Functionalization of the methyl group |

| Pyridine Nitrogen | N-oxide formation | Altered electronic properties and reactivity of the ring |

Application in Supramolecular Chemistry and Self-Assembly

Pyridine-containing molecules are widely utilized as building blocks in supramolecular chemistry due to the directional hydrogen bonding and metal-coordinating capabilities of the nitrogen atom. rsc.orgchemrxiv.orgnih.govchemrxiv.orgnih.gov The specific structure of 1-(2-Chloro-6-methylpyridin-4-yl)ethanone makes it an interesting candidate for the construction of novel supramolecular architectures.

The pyridine nitrogen can act as a hydrogen bond acceptor or a ligand for metal ions, while the acetyl group could participate in further hydrogen bonding interactions. The chloro and methyl substituents provide steric and electronic handles to fine-tune the self-assembly process. Future research could explore the use of this compound in the design of functional materials such as molecular sensors, liquid crystals, and porous frameworks. The self-assembly of this molecule, potentially in combination with other complementary molecules, could lead to the formation of well-defined nanostructures with interesting photophysical or catalytic properties.

The table below outlines potential applications in supramolecular chemistry:

| Supramolecular Application | Design Principle | Potential Functionality |

| Molecular Sensors | Host-guest interactions involving the pyridine nitrogen | Detection of specific analytes |

| Liquid Crystals | Anisotropic self-assembly | Stimuli-responsive materials |

| Porous Frameworks | Metal-organic or hydrogen-bonded networks | Gas storage and separation |

| Functional Nanostructures | Self-assembly into well-defined shapes | Catalysis and drug delivery |

Advanced Computational Studies for Predictive Synthesis

The use of computational chemistry can significantly accelerate the discovery and development of new synthetic methods and molecules. nih.gov In the context of 1-(2-Chloro-6-methylpyridin-4-yl)ethanone, advanced computational studies could be employed to predict its reactivity and guide the design of novel synthetic routes.

Density Functional Theory (DFT) calculations could be used to model the electronic structure of the molecule and predict the most likely sites for electrophilic and nucleophilic attack. This information would be invaluable for designing new chemical transformations. Computational tools can also be used to screen potential catalysts for C-H activation or other novel synthetic reactions, thereby reducing the amount of experimental work required.

Furthermore, predictive models for reaction outcomes, powered by machine learning and artificial intelligence, are becoming increasingly sophisticated. These tools could be trained on existing reaction data for pyridine derivatives to predict the optimal conditions for the synthesis and functionalization of 1-(2-Chloro-6-methylpyridin-4-yl)ethanone.

Potential areas for computational investigation are summarized in the table below:

| Computational Method | Application | Desired Outcome |

| Density Functional Theory (DFT) | Modeling of electronic structure | Prediction of reactivity and reaction mechanisms |

| Catalyst Screening | Virtual screening of potential catalysts | Identification of optimal catalysts for novel synthetic routes |

| Machine Learning/AI | Predictive modeling of reaction outcomes | Optimization of reaction conditions and prediction of product yields |

| Molecular Dynamics Simulations | Modeling of self-assembly processes | Understanding the formation of supramolecular structures |

Q & A

Basic: What are the recommended synthetic routes for 1-(2-Chloro-6-methylpyridin-4-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of pyridinyl ethanones typically employs Friedel-Crafts acylation or direct functionalization of pre-substituted pyridine rings. For 1-(2-Chloro-6-methylpyridin-4-yl)ethanone, a plausible route involves:

- Step 1: Acetylation of 2-chloro-6-methylpyridine using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .

- Step 2: Optimization via temperature control (e.g., reflux in dichloromethane at 40–50°C) to minimize side reactions.

- Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Key Considerations: Monitor reaction progress via TLC and adjust stoichiometry to account for steric hindrance from the chloro and methyl groups.

Basic: How should researchers characterize the purity and structural integrity of 1-(2-Chloro-6-methylpyridin-4-yl)ethanone?

Methodological Answer:

- Spectroscopic Techniques:

- ¹H/¹³C NMR: Assign peaks based on substituent effects. For example, the methyl group (δ ~2.5 ppm) and pyridine protons (δ 7.0–8.5 ppm) should show distinct splitting patterns .

- IR Spectroscopy: Confirm the carbonyl stretch (~1680–1720 cm⁻¹) and C-Cl absorption (~550–750 cm⁻¹) .

- Mass Spectrometry: Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 170) and fragmentation patterns .

- Purity Assessment: Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities (<2%) .

Advanced: What computational strategies are effective in predicting the reactivity or interaction of this compound in catalytic systems?

Methodological Answer:

- Molecular Docking: Use PyRx or AutoDock to model interactions with biological targets (e.g., enzymes) based on analogous ethanone derivatives .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites influenced by the chloro and methyl groups .

- ADMET Prediction: Employ SwissADME to assess solubility, permeability, and toxicity, noting Lipinski’s rule compliance (e.g., logP <5) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Crystal Growth: Use slow evaporation of a saturated solution in ethyl acetate/hexane (1:3) to obtain single crystals .

- Data Collection: Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K .

- Refinement: Apply SHELXL for structure solution, refining anisotropic displacement parameters and validating bond angles against similar pyridine derivatives .

Advanced: How to address contradictions in spectroscopic data during structure elucidation?

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals (e.g., pyridine ring protons) by correlating ¹H-¹H and ¹H-¹³C couplings .

- Isotopic Labeling: Introduce deuterated analogs to confirm peak assignments for methyl or chloro substituents .

- Cross-Validation: Compare experimental IR and mass spectra with NIST database entries for structurally related ethanones .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Conduct reactions in a fume hood due to potential volatility and respiratory irritation .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives for antimicrobial applications?

Methodological Answer:

- Functional Group Modification: Introduce hydroxyl or methoxy groups at the 4-position to enhance hydrogen bonding with microbial targets .

- Bioisosteric Replacement: Substitute chlorine with trifluoromethyl to improve lipophilicity and membrane penetration .

- In Silico Screening: Prioritize derivatives with lower toxicity (LD₅₀ >500 mg/kg) and higher binding affinity (<-8.0 kcal/mol) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.